An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Methylphenyl)oxirane
An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Methylphenyl)oxirane
This guide provides a comprehensive overview of the synthesis and characterization of 2-(4-methylphenyl)oxirane, also known as p-methylstyrene oxide.[1][2][3] This compound is a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The methodologies detailed herein are grounded in established chemical principles and are designed to be reproducible and scalable for research and development applications.
Introduction to 2-(4-Methylphenyl)oxirane
2-(4-Methylphenyl)oxirane is an epoxide, a class of three-membered cyclic ethers.[4] Its structure consists of an oxirane ring attached to a p-tolyl group. The strained nature of the epoxide ring makes it susceptible to ring-opening reactions with various nucleophiles, rendering it a versatile building block in organic synthesis.[4] The molecular formula of 2-(4-methylphenyl)oxirane is C₉H₁₀O, and its molecular weight is approximately 134.18 g/mol .[1][2][5][6]
Molecular Structure:
Caption: Molecular structure of 2-(4-methylphenyl)oxirane.
Synthetic Methodologies
The synthesis of epoxides can be achieved through several reliable methods. This guide will focus on two of the most common and effective approaches for preparing 2-(4-methylphenyl)oxirane: the epoxidation of an alkene and the intramolecular cyclization of a halohydrin.
The direct epoxidation of alkenes is a widely used method for synthesizing epoxides.[4] For the preparation of 2-(4-methylphenyl)oxirane, the starting material is 4-methylstyrene. A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a common and effective oxidizing agent for this transformation.[7][8]
Mechanism: The reaction proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond of the alkene.[7][8] This is often referred to as the "butterfly mechanism."[8] The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product.[7][8]
Workflow Diagram:
Caption: Experimental workflow for the epoxidation of 4-methylstyrene.
Detailed Protocol:
-
Dissolution: Dissolve 4-methylstyrene in a suitable solvent like dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: In a separate flask, dissolve m-CPBA in DCM. Add this solution dropwise to the 4-methylstyrene solution at 0 °C to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct.[9] Subsequently, wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-(4-methylphenyl)oxirane.
An alternative and robust method for epoxide synthesis involves the intramolecular Williamson ether synthesis from a halohydrin.[4][7][10] This two-step process begins with the formation of a halohydrin from 4-methylstyrene, followed by base-induced ring closure.[11]
Mechanism: The first step is the addition of a halogen (e.g., bromine) and water across the double bond of 4-methylstyrene to form a bromohydrin. In the second step, a base deprotonates the hydroxyl group, and the resulting alkoxide performs an intramolecular SN2 attack on the carbon bearing the halogen, displacing it to form the epoxide ring.[7][11][12] For the SN2 reaction to occur efficiently, the hydroxyl group and the halogen must be in an anti-periplanar conformation.[12]
Workflow Diagram:
Caption: Experimental workflow for the synthesis of 2-(4-methylphenyl)oxirane from a halohydrin.
Detailed Protocol:
-
Halohydrin Formation: Dissolve 4-methylstyrene in a mixture of dimethyl sulfoxide (DMSO) and water. Add N-bromosuccinimide (NBS) portion-wise while stirring at room temperature. Monitor the reaction by TLC.
-
Isolation of Halohydrin: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent like diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate. The solvent is then removed under reduced pressure.
-
Epoxidation: Dissolve the crude halohydrin in a solvent such as methanol. Add an aqueous solution of a strong base, like sodium hydroxide, and stir the mixture.[11]
-
Work-up and Purification: After the reaction is complete, as indicated by TLC, remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent. Wash the combined organic layers, dry, and concentrate. The final product can be purified by vacuum distillation.
Characterization Techniques
Thorough characterization is essential to confirm the identity and purity of the synthesized 2-(4-methylphenyl)oxirane. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR are crucial for the characterization of 2-(4-methylphenyl)oxirane.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methyl group protons, and the protons on the oxirane ring. The protons of the oxirane ring typically appear as a set of multiplets due to their diastereotopic nature and coupling to each other and the benzylic proton.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbons of the p-tolyl group and the two carbons of the oxirane ring.[1]
Expected Spectroscopic Data:
| Technique | Expected Chemical Shifts (δ) / Peaks |
| ¹H NMR | Aromatic Protons: ~7.1-7.3 ppm (multiplet, 4H) Oxirane CH: ~3.8 ppm (multiplet, 1H) Oxirane CH₂: ~2.7-3.1 ppm (multiplets, 2H) Methyl Protons: ~2.3 ppm (singlet, 3H) |
| ¹³C NMR | Aromatic C (quaternary): ~138, ~135 ppm Aromatic CH: ~129, ~125 ppm Oxirane CH: ~52 ppm Oxirane CH₂: ~51 ppm Methyl C: ~21 ppm |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.
IR spectroscopy is used to identify the functional groups present in a molecule. For 2-(4-methylphenyl)oxirane, the IR spectrum will show characteristic absorption bands.
Expected IR Data:
| Functional Group | Expected Absorption (cm⁻¹) |
| C-H (aromatic) | ~3000-3100 |
| C-H (aliphatic) | ~2850-3000 |
| C=C (aromatic) | ~1600, ~1500, ~1450 |
| C-O (epoxide ring stretch) | ~1250 (asymmetric), ~840 (symmetric) |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 2-(4-methylphenyl)oxirane, the molecular ion peak (M⁺) would be expected at m/z = 134.[1][13]
Expected Mass Spectrum Data:
| m/z | Relative Intensity | Fragment |
| 134 | Moderate | [M]⁺ |
| 119 | High | [M - CH₃]⁺ |
| 105 | Moderate | [M - CHO]⁺ |
| 91 | High | [C₇H₇]⁺ (tropylium ion) |
Data obtained from public spectral databases.[1]
Safety Considerations
-
m-CPBA: is a potentially explosive oxidizing agent and should be handled with care. Avoid friction and shock.
-
Dichloromethane: is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
-
N-Bromosuccinimide: is a lachrymator and corrosive. Avoid inhalation and contact with skin and eyes.
-
Sodium Hydroxide: is a corrosive base. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Epoxides: are often alkylating agents and should be handled with caution as they are potential mutagens.
Conclusion
The synthesis of 2-(4-methylphenyl)oxirane can be reliably achieved through the epoxidation of 4-methylstyrene or via the cyclization of the corresponding halohydrin. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations. Proper characterization using NMR, IR, and MS is crucial to confirm the structure and purity of the final product. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of drug development and organic synthesis.
References
-
Darzens Reaction. Organic Chemistry Portal. [Link]
-
Darzens reaction. Wikipedia. [Link]
-
15.7: Synthesis of Epoxides. Chemistry LibreTexts. [Link]
-
Darzens Epoxide Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Synthesis of Epoxides. Organic Chemistry Tutor. [Link]
-
Synthesis of Halohydrin. BYJU'S. [Link]
-
Darzens Condensation: Mechanism and Applications. Chemistry Notes. [Link]
-
Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry. [Link]
-
How to Synthesize Epoxides from Vicinal Halohydrins. YouTube. [Link]
-
2-(4-Methylphenyl)oxirane. PubChem. [Link]
-
2-(4-Methylphenyl)oxirane, (-)-. PubChem. [Link]
-
Oxirane, 2-decyl-2-[(4-methylphenyl)sulfinyl]-3,3-diphenyl-, [R-(R,R)]- - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
-
2-(4-METHYLPHENYL)OXIRANE. gsrs. [Link]
-
Asymmetric epoxidation of α-methylstyrene by catalyst 1 with m-CPBA as oxidant systems a. ResearchGate. [Link]
-
2-(4-Methylphenyl)oxirane. Pharmaffiliates. [Link]
-
The Discovery-Oriented Approach to Organic Chemistry. 4. Epoxidation of p-Methoxy-trans-β-methylstyrene. An Exercise in >1>H NMR and >13>C NMR Spectroscopy for Sophomore Organic Laboratories. [Link]
-
m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]
-
The Discovery-Oriented Approach to Organic Chemistry. 4. Epoxidation of p-Methoxy-trans-β-methylstyrene: An Exercise in NMR and IR Spectroscopy for Sophomore Organic Laboratories. ResearchGate. [Link]
-
The Discovery-Oriented Approach to Organic Chemistry. 4. Epoxidation of p-Methoxy-trans-β[beta]-methylstyrene: An Exercise in NMR and IR Spectroscopy for Sophomore Organic Laboratories. Journal of Chemical Education. [Link]
-
Oxirane, 2-(4-methylphenyl)-, (2R)-. PubChem. [Link]
- 2-(4-phenoxyphenyl)oxirane and preparation method and application thereof.
-
Oxirane, 2-methyl-2-phenyl-. NIST WebBook. [Link]
-
1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,... ResearchGate. [Link]
-
13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. [Link]
-
2-(2-Methylphenyl)oxirane. PubChem. [Link]
Sources
- 1. 2-(4-Methylphenyl)oxirane | C9H10O | CID 108111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oxirane, 2-(4-methylphenyl)- | CymitQuimica [cymitquimica.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 2-(4-Methylphenyl)oxirane, (-)- | C9H10O | CID 12289502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. byjus.com [byjus.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Oxirane, 2-methyl-2-phenyl- [webbook.nist.gov]
